![molecular formula C17H15N3O2S B2975396 4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile CAS No. 2097930-27-1](/img/structure/B2975396.png)
4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C17H15N3O2S. It contains a benzothiadiazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine-1,1-dioxide ring, a cyclopropyl group, and a benzonitrile group . The benzothiadiazine-1,1-dioxide ring is a heterocyclic compound that contains sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 325.39. Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Benzothiazole derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of chemical reactivity. For instance, novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives have been synthesized from benzothiazolyl compounds through reactions with phenylisothiocyanate and hydrazonoyl bromides, showing the versatility of benzothiazole derivatives in synthesizing new compounds with potential biological activities (Farag, Dawood, & Kandeel, 1997). Furthermore, the reactivity of benzothiazol-2-yl-3-oxopropanenitrile with heterocyclic diazonium salts has been explored, leading to the formation of various heterocyclic derivatives, which underscores the compound's utility as a precursor in organic synthesis (Farag, Dawood, & Kandeel, 1996).
Pharmacological Applications
Some benzothiazole derivatives are studied for their potential as pharmacological agents. For example, mono-, di-, and trialkyl-substituted 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as positive allosteric modulators of AMPA-type ionotropic glutamate receptors, which are promising compounds for the treatment of neurological disorders, such as Alzheimer's disease (Larsen et al., 2016).
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. A study focused on the synthesis and antimicrobial activity of compounds containing a benzoimidazol-2-yl moiety incorporated into different amino acids, sulfamoyl, and/or pyrrole analogues. These compounds exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).
Organic Synthesis Applications
Furthermore, benzothiazole derivatives serve as key intermediates in the synthesis of various organic compounds. For example, elemental sulfur-mediated decarboxylative redox cyclization reactions of o-chloronitroarenes and arylacetic acids have been developed to synthesize 2-substituted benzothiazoles, showcasing the utility of these derivatives in organic synthesis methodologies (Guntreddi, Vanjari, & Singh, 2015).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, given the reported activities of structurally similar compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its physical and chemical properties.
Propriétés
IUPAC Name |
4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-11-13-5-7-14(8-6-13)12-19-16-3-1-2-4-17(16)20(15-9-10-15)23(19,21)22/h1-8,15H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIXGFSVINTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.